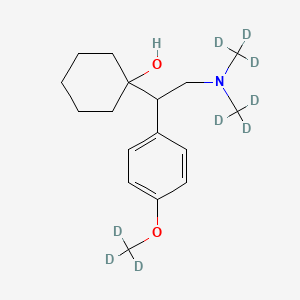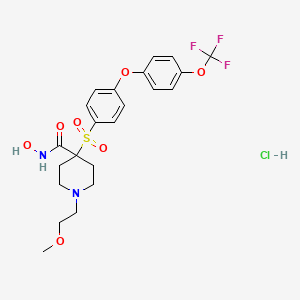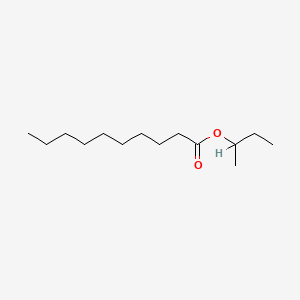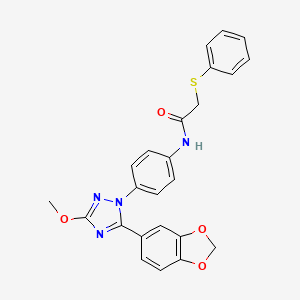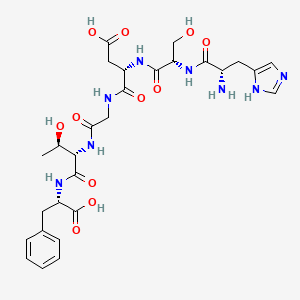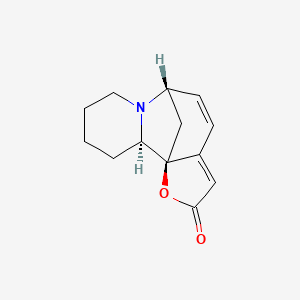
Suberosina
Descripción general
Descripción
Suberosin is a member of the class of coumarins in which the coumarin ring is substituted at positions 6 and 7 by a 3-methylbut-2-en-1-yl group and a methoxy group, respectively . It is a natural product found in Citropsis articulata .
Synthesis Analysis
Suberosin is a specialized cell wall modifying polymer comprising both phenolic-derived and fatty acid-derived monomers . It is deposited in below-ground dermal tissues (epidermis, endodermis, periderm) and above-ground periderm (i.e., bark) . The deposition of suberin is part of the skin maturation process of important tuber crops such as potato and can affect storage longevity .Molecular Structure Analysis
Suberosin has a molecular formula of C15H16O3 . It is a member of coumarins and an aromatic ether . The molecular weight of Suberosin is 244.28 g/mol .Physical And Chemical Properties Analysis
Suberosin is a member of the class of coumarins . It has a molecular weight of 244.28 g/mol . The molecular formula of Suberosin is C15H16O3 .Aplicaciones Científicas De Investigación
Agente de control de mosquitos
Suberosina se ha identificado como un posible agente de control de mosquitos. Se ha encontrado que exhibe actividad repelente de mosquitos y larvicida contra Aedes aegypti . This compound fue más tóxica que su compuesto madre, cumarina, en bioensayos larvales . Esto sugiere que la this compound podría ser útil en el desarrollo de agentes de control de mosquitos.
Actividad antiinflamatoria
Se ha encontrado que los extractos de Plumbago zeylanica que contienen this compound exhiben actividad antiinflamatoria . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de afecciones inflamatorias.
Inhibición de la proliferación celular
Se ha encontrado que la this compound inhibe la proliferación de células mononucleares de sangre periférica humana (PBMC) estimuladas por fitohemaglutinina (PHA) . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de afecciones caracterizadas por una proliferación celular excesiva.
Modulación de los factores de transcripción
Se ha encontrado que la this compound modula los factores de transcripción NF-AT y NF-kB en PBMC humanas . Esto sugiere que la this compound podría usarse potencialmente en la regulación de la expresión génica.
Reducción de la concentración intracelular de calcio
Se ha encontrado que la this compound disminuye el aumento en la concentración intracelular de calcio ([Ca2+]i) en PBMC estimuladas con PHA . Esto sugiere que la this compound podría usarse potencialmente en la regulación de los niveles intracelulares de calcio.
Inhibición de la activación de ERK
Se ha encontrado que la this compound reduce la activación de ERK en PBMC tratadas con PHA . Esto sugiere que la this compound podría usarse potencialmente en la regulación de las vías de señalización de ERK.
Mecanismo De Acción
Target of Action
Suberosin, a prenylated coumarin, primarily targets the transcription factors NF-AT and NF-κB . These transcription factors play a crucial role in the regulation of genes that control immune responses, making them significant in the context of inflammation and immunity .
Mode of Action
Suberosin interacts with its targets, the transcription factors NF-AT and NF-κB, to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) stimulated by phytohemagglutinin (PHA) . This interaction results in the arrest of cell cycle progression from the G1 transition to the S phase .
Biochemical Pathways
Suberosin modulates several biochemical pathways, including the ACSL4-LPCAT3 and PI3K-AKT signaling pathways . The modulation of these pathways helps inhibit ferroptosis, a form of regulated cell death . Additionally, it downregulates the mRNA expressions of LOX, ACSL4, LPCAT3, promotes GPX4 activity, and upregulates mRNA levels of AKT/PI3K/GSK3β .
Result of Action
The action of Suberosin results in the inhibition of ferroptosis and the mitigation of cardiomyopathy in diabetic rats . It reduces MDA levels in heart tissue and serum iron concentration (biomarkers of ferroptosis), and helps retain the normal histoarchitecture of cardiomyocytes in diabetic rats .
Action Environment
The action, efficacy, and stability of Suberosin can be influenced by various environmental factors. For instance, when Suberosin is allowed to stand in chloroform at room temperature with access to atmospheric oxygen, photooxidation occurs . .
Safety and Hazards
Direcciones Futuras
While there is limited information available on the future directions of Suberosin, it is known that Suberosin is a natural phytoconstituent isolated from Citropsis articulata, especially employed for its anticoagulant properties . Its possible interactions with drugs and food have not yet been investigated .
Relevant Papers
Propiedades
IUPAC Name |
7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZDAYHEZSRVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206820 | |
| Record name | Suberosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
581-31-7 | |
| Record name | Suberosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suberosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suberosin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Suberosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



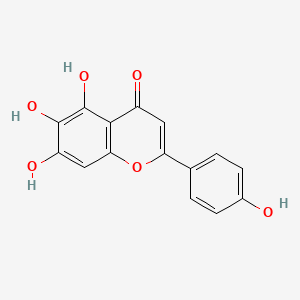
![2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol](/img/structure/B1681693.png)


